Mirex

Description

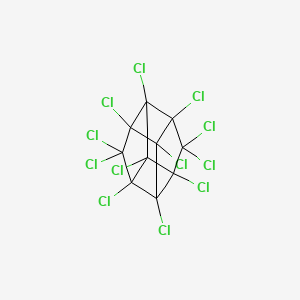

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,5,6,7,8,9,10,10-dodecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10Cl12/c11-1-2(12)7(17)4(14)3(13,5(1,15)9(7,19)20)6(1,16)10(21,22)8(2,4)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYLCNUFSHDAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12(C3(C4(C5(C3(C(C1(C5(C2(C4(Cl)Cl)Cl)Cl)Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10Cl12 | |

| Record name | MIREX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8861 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020895 | |

| Record name | Mirex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mirex is an odorless white crystalline solid. (USCG, 1999), Snow-white odorless solid; [Merck Index], Solid | |

| Record name | MIREX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8861 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mirex | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mirex | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

905 °F at 1 mmHg (Sublimes with decomposition) (NTP, 1992) | |

| Record name | MIREX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8861 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), 15.3% in dioxane at room temp; 14.3% in xylene at room temp; 12.2% in benzene at room temp; 7.2% in carbon tetrachloride at room temp; 5.6% in methyl ethyl ketone at room temp, In water, 0.085 mg/L at 25 °C | |

| Record name | MIREX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8861 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MIREX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

18.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | MIREX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8861 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

3e-07 mmHg at 77 °F (NTP, 1992), 0.0000008 [mmHg], 8X10-7 mm Hg at 25 °C | |

| Record name | MIREX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8861 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mirex | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MIREX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical grade preparations of mirex contained 95.18% mirex, with 2.58 mg/kg chlordecone as a contaminant. | |

| Record name | MIREX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Snow-white crystals from benzene | |

CAS No. |

2385-85-5 | |

| Record name | MIREX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8861 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mirex | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2385-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002385855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIREX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MIREX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MIREX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mirex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecachloropentacyclo[5.2.1.02,6.03,9.05,8]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIREX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z917AN264P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MIREX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

905 °F (decomposes) (NTP, 1992), 485 °C (decomposes) | |

| Record name | MIREX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8861 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MIREX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Mirex: An In-depth Technical Guide to its Environmental Persistence and Degradation Half-Life

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirex, a chlorinated hydrocarbon insecticide, was once widely used for the control of fire ants and other pests. Despite its effectiveness, its use was phased out due to its exceptional environmental persistence and toxicological concerns. This technical guide provides a comprehensive overview of the environmental fate of this compound, with a focus on its degradation half-life in various environmental compartments. The information presented herein is intended to support research and development efforts related to environmental remediation and the assessment of persistent organic pollutants (POPs).

This compound is highly resistant to degradation and can persist in the environment for extended periods, with a commonly cited half-life of up to 10 years.[1] Its high lipophilicity leads to significant bioaccumulation in the fatty tissues of organisms and biomagnification through the food chain. Understanding the kinetics and pathways of its degradation is crucial for predicting its long-term environmental impact and developing strategies for its removal.

Data on this compound Degradation Half-Life

The persistence of this compound varies across different environmental matrices and is influenced by factors such as microbial activity, sunlight exposure, and the presence of other chemical species. The following table summarizes available quantitative data on the degradation half-life of this compound.

| Environmental Matrix | Condition | Half-Life (t½) | Key Findings | Reference |

| Soil | Field Study (12 years) | ~12 years (estimated) | After 12 years, approximately 50% of the initial this compound application remained. Of the recovered residues, 65-73% was this compound and 3-6% was the degradation product, chlordecone. | Carlson et al., 1976[2][3][4] |

| Biota (Rat) | In vivo | >100 days (projected second half-life) | Following oral administration, this compound showed a slow elimination rate from the body. | Ivie et al., 1974 (as cited in[2]) |

Note: There is a notable lack of specific, quantitative half-life data from controlled laboratory studies for this compound in various environmental matrices. The provided data is largely based on long-term field observations.

Environmental Degradation Pathways

This compound is highly resistant to aerobic biodegradation. The primary pathways for its environmental degradation are anaerobic biodegradation and photolysis.

Anaerobic Biodegradation

Under anaerobic conditions, such as those found in sediments and flooded soils, this compound can undergo slow reductive dechlorination. This process involves the removal of chlorine atoms from the this compound molecule, leading to the formation of monohydro and dihydro derivatives. One of the identified degradation products under these conditions is 10-monohydrothis compound.

Photolysis

In the presence of sunlight, particularly UV radiation, this compound can undergo photodegradation. This process is considered a significant pathway for its breakdown in aquatic environments and on soil surfaces. The major photoproduct of this compound is photothis compound (8-monohydrothis compound). Further degradation can lead to the formation of other dechlorinated products, including chlordecone (Kepone).

Experimental Protocols

Detailed experimental protocols for determining the environmental half-life of persistent organic pollutants like this compound are crucial for generating reliable and comparable data. The following sections outline generalized methodologies based on established guidelines for pesticide degradation studies.

Soil Degradation Study (Aerobic and Anaerobic)

A common approach for assessing the degradation of substances in soil follows OECD Guideline 307.

1. Soil Collection and Preparation:

-

Collect fresh, sieved (<2 mm) soil from a location with no prior history of this compound contamination.

-

Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).

2. Application of this compound:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Apply the this compound solution to the soil samples to achieve a desired concentration. The solvent is typically allowed to evaporate before the start of the incubation.

3. Incubation:

-

Aerobic Conditions: Place the treated soil in flow-through incubation chambers that allow for the continuous supply of humidified, carbon dioxide-free air. Trap volatile organic compounds and CO2 produced from the degradation of a radiolabeled test substance.

-

Anaerobic Conditions: After an initial aerobic phase to allow for the establishment of microbial activity, flood the soil samples with water and purge the system with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

Maintain the incubation systems at a constant temperature in the dark.

4. Sampling and Analysis:

-

Collect soil samples at predetermined time intervals.

-

Extract this compound and its potential degradation products from the soil using an appropriate solvent and extraction technique (e.g., Soxhlet extraction, pressurized liquid extraction).

-

Analyze the extracts using a sensitive and selective analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

5. Data Analysis:

-

Plot the concentration of this compound against time.

-

Determine the degradation kinetics (e.g., first-order) and calculate the half-life (DT50) using appropriate software.

Photodegradation Study in Water

This protocol is based on principles outlined in OECD Guideline 316 for the photodegradation of chemicals in water.

1. Solution Preparation:

-

Prepare aqueous solutions of this compound in sterile, purified water, often buffered to a specific pH. Due to this compound's low water solubility, a co-solvent may be necessary.

2. Irradiation:

-

Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

-

Maintain a constant temperature during the experiment.

-

Include dark controls (samples wrapped in aluminum foil) to assess abiotic degradation processes other than photolysis.

3. Sampling and Analysis:

-

Collect samples from the irradiated and dark control solutions at various time points.

-

Extract this compound and its photoproducts from the water samples.

-

Analyze the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or MS detector, or GC-MS.

4. Data Analysis:

-

Calculate the rate of photodegradation and the photolytic half-life.

-

If using a radiolabeled substance, the quantum yield can also be determined.

Conclusion

This compound is an exceptionally persistent environmental contaminant with a half-life that can extend for more than a decade in soil. Its primary degradation pathways are anaerobic biodegradation and photolysis, which lead to the formation of various dechlorinated products, including photothis compound and chlordecone. The lack of extensive, publicly available data from controlled laboratory studies on this compound's degradation kinetics highlights a critical knowledge gap. Further research employing standardized protocols is necessary to accurately model the environmental fate of this compound and to develop and validate effective remediation technologies. The methodologies and information presented in this guide are intended to provide a foundation for such research endeavors.

References

An In-depth Technical Guide to the Degradation Products of Mirex in Soil and Sediment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mirex, a highly persistent organochlorine pesticide, poses significant environmental concerns due to its resistance to degradation and its tendency to bioaccumulate. Understanding the transformation of this compound in soil and sediment is critical for assessing its long-term environmental fate and potential toxicological impact. This technical guide provides a comprehensive overview of the degradation products of this compound, detailing the primary pathways of transformation, quantitative data on its persistence and metabolite formation, and the experimental protocols utilized for their analysis.

The principal degradation routes for this compound are photodegradation and anaerobic biodegradation. Under the influence of sunlight, particularly on soil surfaces, this compound can undergo dechlorination to form photothis compound (8-monohydrothis compound) and chlordecone (Kepone). In anaerobic environments, such as those found in deeper soil layers and sediments, microbial activity facilitates a slow reductive dechlorination, primarily yielding 10-monohydrothis compound. Dihydro and other poly-dechlorinated derivatives have also been identified as minor degradation products.

Despite these degradation pathways, this compound exhibits remarkable persistence, with an estimated half-life of up to 10 years in soil.[1] This guide synthesizes available quantitative data to illustrate the slow rate of degradation and the relative concentrations of this compound and its key metabolites observed in long-term studies. Detailed experimental methodologies, including sample extraction, cleanup, and gas chromatography-mass spectrometry (GC-MS) analysis, are provided to facilitate further research in this area.

This compound Degradation Pathways

The transformation of this compound in the environment is a slow process governed by two primary mechanisms: photodegradation and anaerobic biodegradation. Aerobic degradation is considered a very slow and minor pathway.[1]

Photodegradation

On soil surfaces and in the presence of sunlight, this compound undergoes photolytic dechlorination. The primary product of this process is photothis compound (8-monohydrothis compound) .[2] Further degradation can lead to the formation of chlordecone (Kepone) , another persistent and toxic organochlorine compound. Dihydrothis compound derivatives can also be formed through this pathway.[2]

Anaerobic Biodegradation

In the absence of oxygen, typically in deeper soil horizons and sediments, anaerobic microorganisms mediate the reductive dechlorination of this compound. The major product of this pathway is the 10-monohydro derivative .[1] This process is significantly slower than photodegradation.

Below is a diagram illustrating the primary degradation pathways of this compound in soil and sediment.

Quantitative Data on this compound Degradation

This compound is exceptionally persistent in the environment. Studies have shown that a significant fraction of the parent compound can remain in the soil for many years after application. The following tables summarize quantitative data from key studies on the degradation of this compound and the formation of its products in soil.

Table 1: this compound and Chlordecone Residues in Soil 12 Years After Treatment

| Compound | Concentration (ppm) | Percentage of Total Recovered Residue |

| This compound | ~0.5 | 65 - 73% |

| Chlordecone | 0.02 | 3 - 6% |

Data from a study by Carlson et al. (1976) where soil was treated with 1 ppm this compound. After 12 years, approximately 50% of the total this compound-related compounds remained.[1][3]

Table 2: Environmental Persistence of this compound

| Matrix | Half-life | Reference |

| Soil | Up to 10 years | [1] |

Experimental Protocols

The analysis of this compound and its degradation products in complex matrices like soil and sediment requires robust extraction, cleanup, and analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method for the quantification of these compounds.

Sample Preparation: Extraction and Cleanup

A widely used method for extracting organochlorine pesticides from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by a cleanup step.

Materials:

-

Soil/sediment sample

-

Acetonitrile (ACN)

-

n-hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Extraction:

-

Weigh 10-15 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.

-

Add 10 mL of water (if the sample is dry) and vortex to hydrate the sample.

-

Add 15 mL of acetonitrile.

-

Add QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

-

Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing anhydrous MgSO₄, PSA, and C18.

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 5 minutes.

-

The resulting supernatant is ready for GC-MS analysis.

-

Instrumental Analysis: GC-MS

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms, HP-5ms)

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 min

-

Ramp 1: 20 °C/min to 180 °C

-

Ramp 2: 5 °C/min to 280 °C, hold for 10 min

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to enhance sensitivity and selectivity.

The following diagram illustrates a typical experimental workflow for the analysis of this compound and its degradation products in a soil sample.

Conclusion

The degradation of this compound in soil and sediment is a multifaceted process that leads to the formation of several persistent and potentially toxic products. Photodegradation and anaerobic biodegradation are the key pathways, producing compounds such as photothis compound and chlordecone. The extreme persistence of this compound, with a half-life of up to a decade, underscores the long-term environmental challenge it presents. Accurate monitoring and further research into the environmental behavior of this compound and its degradation products are essential. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, enabling researchers to generate reliable data to better understand and mitigate the risks associated with this legacy pesticide.

References

Mirex Transformation to Kepone Under Environmental Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental transformation of the organochlorine pesticide Mirex into its primary degradation product, Kepone (also known as chlordecone). It details the key transformation pathways, summarizes quantitative data from pivotal studies, outlines experimental protocols for laboratory replication, and provides visual representations of the chemical pathways and experimental workflows.

Introduction

This compound (C₁₀Cl₁₂) is a highly persistent, synthetic organochlorine insecticide, notorious for its environmental stability and resistance to degradation.[1][2] Its primary environmental transformation product, Kepone (C₁₀Cl₁₀O), is also a persistent and toxic compound.[1][2] Understanding the conditions and mechanisms that govern the conversion of this compound to Kepone is critical for environmental risk assessment, remediation strategy development, and toxicological studies. The principal pathways for this transformation are photolysis via exposure to ultraviolet (UV) radiation and anaerobic microbial degradation in soil and sediment.[1]

Transformation Pathways

Photodegradation

The primary mechanism for this compound degradation in the environment is photolysis.[1] Upon exposure to sunlight, particularly UV radiation, this compound can undergo dechlorination to form several products, most notably Kepone.[1][2] Detectable levels of photodegradation products, including a monohydro derivative and chlordecone hydrate, can form within three days of sunlight exposure.[1][3] However, the process is slow, and studies have shown that approximately 90% of the initial this compound can remain unchanged even after 28 days of exposure.[1][3] The reaction is facilitated in the presence of aliphatic amines, such as triethylamine, which can assist in the reductive dechlorination process.

Anaerobic Biodegradation

In soil and sediment, the primary removal mechanism for this compound is slow anaerobic biodegradation.[1] Under anaerobic conditions, microbial communities, including certain species of Pseudomonas, can utilize this compound as a carbon source, leading to its gradual dechlorination.[1] This process results in the formation of monohydro this compound derivatives and, to a lesser extent, Kepone.[1] The estimated half-life of this compound in soil is exceptionally long, with some estimates suggesting it can be around 10 years.[1]

Quantitative Data on this compound Transformation

The following tables summarize key quantitative findings from long-term environmental studies. The data is primarily derived from the seminal work of Carlson et al. (1976), who analyzed samples 12 years after the initial this compound application.

Table 1: this compound and Kepone Residues in Soil (12 Years Post-Application)

| Parameter | Value | Unit |

| Initial this compound Application | ~1 | ppm |

| Recovered this compound | ~0.5 | ppm |

| Percentage of Original this compound Recovered | ~50 | % |

| Measured Kepone | 0.02 | ppm |

| Kepone as % of Recovered this compound | ~3-4 | % |

Data sourced from Carlson et al., 1976.[1]

Table 2: this compound and Kepone Residues in Ant Bait (5 Years Post-Contamination)

| Parameter | Value | Unit |

| Recovered this compound | 640 | ppm |

| Measured Kepone | 10 | ppm |

| Kepone as % of Recovered this compound | ~1.6 | % |

Data sourced from Carlson et al., 1976.

Experimental Protocols

This section provides detailed methodologies for key experiments designed to study the transformation of this compound to Kepone in a laboratory setting.

Protocol for Photodegradation of this compound

This protocol describes a method for inducing the phototransformation of this compound to its derivatives, including Kepone, using a UV light source.

-

Preparation of Solution:

-

Dissolve this compound in a suitable solvent transparent to UV light, such as cyclohexane or a mixture with an aliphatic amine like triethylamine, to a known concentration (e.g., 0.1 g in 20 mL).

-

-

Irradiation:

-

Place the solution in a reaction vessel made of UV-transparent material (e.g., a quartz tube). A Pyrex tube can be used if targeting longer UV wavelengths.

-

Irradiate the solution using a UV lamp. A 275-W sunlamp is an effective broadband source. For specific wavelengths, a Rayonet reactor with lamps emitting at 254 nm or 300 nm can be used.

-

Place the lamp at a fixed distance from the sample to ensure consistent light intensity.

-

-

Monitoring and Sampling:

-

Monitor the reaction progress by taking aliquots of the solution at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).

-

Store samples in amber vials to prevent further photoreaction.

-

-

Sample Preparation for Analysis:

-

If an amine was used, neutralize the solution with 6 N hydrochloric acid.

-

Extract the analytes from the aqueous phase using a non-polar solvent like cyclohexane.

-

Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

-

-

Analysis:

-

Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and its degradation products.

-

Protocol for Anaerobic Microbial Degradation

This protocol outlines a method for studying this compound degradation using microbial consortia from contaminated soil in a controlled anaerobic environment.

-

Microcosm Setup:

-

Collect soil or sediment samples from a site with a history of organochlorine contamination.

-

In an anaerobic chamber, place 5-10 g of the soil/sediment sample into 100 mL glass serum vials.

-

Add 50 mL of a sterile mineral medium (MM). The medium may be supplemented with yeast extract (5 g/L) to enhance microbial activity.

-

-

Spiking and Incubation:

-

Spike the microcosms with a stock solution of this compound (dissolved in a minimal amount of a carrier solvent like acetone) to achieve a final concentration (e.g., 1-2 mg/mL).

-

Seal the vials with butyl rubber septa.

-

Purge the headspace with an anaerobic gas mixture (e.g., N₂/H₂/CO₂ at 90:5:5).

-

Incubate the vials at room temperature in the dark for an extended period (e.g., 6 months to over a year).

-

-

Subculturing and Monitoring:

-

Periodically (e.g., every 2-4 weeks), perform subculturing by transferring 10% of the culture to fresh sterile medium to enrich for degrading microorganisms.

-

At each subculturing step, sacrifice a replicate vial for analysis.

-

-

Extraction and Clean-up:

-

Centrifuge the sample to separate the solid (soil/biomass) and liquid phases.

-

Perform a liquid-liquid extraction on the supernatant using a solvent mixture (e.g., 15% acetone in hexane).

-

Perform a solid-phase extraction on the soil/sediment pellet using an appropriate solvent.

-

Combine the extracts, pass them through a clean-up column (e.g., Florisil or silica gel) to remove interfering compounds, and concentrate to a final volume.

-

-

Analysis:

-

Analyze the purified extracts by GC-MS to identify this compound and its transformation products, such as monohydro this compound and Kepone.

-

Visualizations

The following diagrams illustrate the key transformation pathway and a typical experimental workflow.

Caption: Chemical transformation pathways of this compound.

Caption: General experimental workflow for studying this compound degradation.

References

Mirex Bioaccumulation in Aquatic Ecosystems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioaccumulation potential of Mirex in aquatic ecosystems. This compound, a highly persistent organochlorine pesticide, has been banned for most uses but continues to pose a threat to aquatic environments due to its resistance to degradation and its propensity to accumulate in living organisms. This document details the mechanisms of this compound bioaccumulation, its trophic transfer, and the analytical methods for its detection, providing valuable information for environmental risk assessment and management.

Introduction to this compound and its Environmental Fate

This compound (C₁₀Cl₁₂) is a chlorinated cyclodiene insecticide that was primarily used to control fire ants.[1][2] Its chemical stability and lipophilic nature contribute to its persistence in the environment and its high potential for bioaccumulation.[3] Once introduced into aquatic ecosystems, this compound partitions from the water column into sediments and biota due to its low water solubility and high octanol-water partition coefficient.[3] It is highly resistant to biological and chemical degradation, with photolysis being the primary breakdown pathway.[3]

Bioaccumulation and Trophic Transfer

Bioaccumulation is the process by which a chemical concentrates in an organism from all sources of exposure, including water, food, and sediment.[4] this compound is readily absorbed by aquatic organisms and accumulates in their tissues, particularly in fatty tissues, due to its lipophilicity.[3]

Bioconcentration refers to the uptake of a substance from the water alone. The Bioconcentration Factor (BCF) is a key parameter used to quantify the potential of a chemical to concentrate in an organism. This compound has been shown to have high BCF values in a variety of aquatic organisms.

Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain. As this compound is transferred from lower to higher trophic levels, its concentration is amplified. This can lead to dangerously high concentrations in top predators, even when the concentration in the surrounding water is low.

Quantitative Data on this compound Bioaccumulation

The following table summarizes the bioconcentration and bioaccumulation factors for this compound in various aquatic organisms as reported in the scientific literature.

| Species | Organism Type | BCF/BAF Value | Exposure Conditions | Reference |

| Scenedesmus quadricauda | Algae | 3,200 - 7,300 | Not Specified | [3] |

| Bacillus subtilis | Bacteria | 40,000 | Not Specified | [3] |

| Hyalella azteca | Amphipod | 2,530 | 28-day exposure | [3] |

| Orconectes mississippiensis | Crayfish | 1,060 | 28-day exposure | [3] |

| Pimephales promelas (Fathead Minnow) | Fish | 3,700 | 56-day exposure to 33 µg/L | [3] |

| Oncorhynchus mykiss (Rainbow Trout) | Fish | up to 15,000 | Not Specified | [3] |

Experimental Protocols for this compound Bioaccumulation Studies

The following sections detail the methodologies for conducting experiments to assess the bioaccumulation of this compound in aquatic organisms. These protocols are based on established guidelines, such as the OECD 305 guideline for fish bioconcentration studies.

Fish Bioconcentration Test (based on OECD 305)

This test determines the bioconcentration factor of a chemical in fish. It consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase.

Experimental Workflow:

Methodology:

-

Test Organisms: A species with a low fat content that is readily available and easy to maintain in a laboratory setting is chosen, for example, the zebrafish (Danio rerio) or the fathead minnow (Pimephales promelas).

-

Acclimation: Fish are acclimated to the test conditions (temperature, water quality) for at least two weeks prior to the start of the experiment.

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of this compound in the water. The duration of this phase is typically 28 days, or until a steady-state concentration in the fish tissue is reached.

-

Depuration Phase: After the uptake phase, the fish are transferred to a clean, this compound-free water system for a period of time to allow for the elimination of the chemical.

-

Sampling: Water and fish samples are collected at regular intervals during both the uptake and depuration phases.

-

Sample Preparation and Analysis: Fish tissues are homogenized and extracted to isolate the this compound. The extract is then cleaned up to remove interfering compounds before analysis by gas chromatography.

Sample Preparation and Analytical Methods

Accurate determination of this compound concentrations in biological and environmental samples is crucial for assessing its bioaccumulation potential. Gas chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (MS) are the most common analytical techniques.

Sample Preparation Workflow:

Detailed Protocol for Fish Tissue Analysis:

-

Homogenization: A known weight of fish tissue is homogenized to a uniform consistency.

-

Extraction: The homogenized tissue is mixed with a drying agent like anhydrous sodium sulfate and extracted with an organic solvent mixture, such as hexane and acetone, using a Soxhlet apparatus. This process isolates the lipids and the lipid-soluble this compound.

-

Cleanup: The raw extract is passed through a chromatography column containing an adsorbent like Florisil or alumina. This step removes co-extracted lipids and other interfering substances that could affect the GC analysis.

-

Concentration: The cleaned extract is concentrated by evaporating the solvent to a small volume. The sample is then reconstituted in a suitable solvent for GC analysis.

-

GC-ECD/MS Analysis: The prepared sample is injected into a gas chromatograph. The GC separates this compound from other compounds in the sample. The ECD or MS detects and quantifies the amount of this compound present. Confirmation of this compound identity is often performed using GC-MS.

Signaling Pathway Disruption by this compound

This compound is recognized as an endocrine-disrupting chemical (EDC), meaning it can interfere with the endocrine (hormone) system of animals.[2] In fish, this compound has been shown to affect the estrogen signaling pathway, which plays a critical role in reproductive development and function.

Estrogen Signaling Pathway Disruption:

This compound can mimic the natural hormone estrogen and bind to estrogen receptors in fish. This binding can activate the transcription of estrogen-responsive genes, such as the gene for vitellogenin. Vitellogenin is an egg yolk precursor protein normally produced by females. The inappropriate production of vitellogenin in male fish is a well-established biomarker of exposure to estrogenic EDCs. The disruption of the estrogen signaling pathway can lead to adverse reproductive effects, including the feminization of male fish and reduced reproductive success.[5]

Conclusion

This compound's persistence, lipophilicity, and resistance to degradation make it a significant threat to aquatic ecosystems. Its ability to bioaccumulate in organisms and biomagnify through the food web can lead to high concentrations in top predators, posing a risk to both wildlife and human health through the consumption of contaminated fish. Understanding the mechanisms of this compound bioaccumulation, employing standardized experimental protocols for its assessment, and recognizing its potential to disrupt critical biological signaling pathways are essential for the effective management and remediation of this compound-contaminated environments. Continued monitoring and research are necessary to fully comprehend the long-term ecological impacts of this legacy pollutant.

References

- 1. Assimilation and transfer of this compound in colonies of Texas leaf-cutting ants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diegobarneche.com [diegobarneche.com]

- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound and Chlordecone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.ekb.eg [journals.ekb.eg]

Mirex and Its Toxicological Impact on Non-Target Organisms: A Technical Review

A comprehensive analysis of the persistent organochlorine pesticide Mirex reveals significant toxicological risks to a wide range of non-target organisms. This technical guide synthesizes available data on its effects, outlines experimental methodologies for its study, and visually represents key biological pathways implicated in its toxicity.

This compound, a highly persistent organochlorine insecticide, has demonstrated a broad spectrum of toxicological effects on non-target organisms, ranging from acute lethality to chronic impacts on reproduction and development. Its lipophilic nature facilitates bioaccumulation and biomagnification through the food web, posing a significant threat to ecosystems even decades after its use was largely discontinued. This guide provides an in-depth overview for researchers, scientists, and drug development professionals on the toxicological profile of this compound, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms of its toxicity.

Quantitative Toxicological Data

The toxicity of this compound varies considerably across different species, with crustaceans exhibiting particular sensitivity. The following tables summarize key quantitative data on the acute and chronic toxicity of this compound to a range of non-target organisms.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Species | Common Name | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |

| Palaemonetes pugio | Grass Shrimp | LC50 | 0.54 | 96 hours | [1] |

| Procambarus blandingii | Crayfish | LC50 | 1.0 | 96 hours | [1] |

| Pimephales promelas | Fathead Minnow | LC50 | > 1,000 | 96 hours | [2] |

| Oncorhynchus mykiss | Rainbow Trout | LC50 | > 100,000 | 96 hours | [2] |

| Daphnia magna | Water Flea | EC50 | 510 | 48 hours | [3] |

Table 2: Acute and Dietary Toxicity of this compound to Avian Species

| Species | Common Name | Endpoint | Value | Route of Exposure | Reference |

| Colinus virginianus | Bobwhite Quail | LD50 | 2511 ppm | 5-day diet | [4] |

| Anas platyrhynchos | Mallard Duck | LD50 | > 2400 mg/kg | Oral gavage | [5] |

| Phasianus colchicus | Ring-necked Pheasant | LC50 | 1540 ppm | 5-day diet | [4] |

Table 3: Acute Toxicity of this compound to Mammals

| Species | Common Name | Endpoint | Value (mg/kg) | Route of Exposure | Reference |

| Rattus norvegicus | Rat (female) | LD50 | 365 | Oral | [6][7] |

| Rattus norvegicus | Rat (male) | LD50 | 740 | Oral | [6] |

Table 4: Bioaccumulation of this compound

| Organism | BCF/BMF | Tissue | Reference |

| Rainbow Trout | 15,000 | Whole body | [8] |

| Algae | 3,200 - 7,300 | - | [8] |

| Bobwhite Quail | 10x dietary level | Adipose tissue (male) | [9] |

| Bobwhite Quail | 5x dietary level | Adipose tissue (female) | [9] |

Key Experimental Protocols

Understanding the methodologies employed in toxicological studies is crucial for data interpretation and replication. Below are detailed summaries of protocols used in key studies on this compound toxicity.

Acute Oral Toxicity Study in Rats (LD50 Determination)

This protocol is based on standardized methods for assessing the acute toxicity of a substance.

-

Test Animals: Young adult Sprague-Dawley rats, typically 8-12 weeks old, are used. Animals are acclimated to laboratory conditions for at least one week prior to the study.

-

Housing: Rats are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (50-60%), and a 12-hour light/dark cycle.

-

Diet: A standard laboratory rodent diet and water are provided ad libitum, except for a brief fasting period (e.g., 16 hours) before administration of the test substance.

-

Test Substance Preparation: this compound is dissolved in a suitable vehicle, such as corn oil, to achieve the desired concentrations.

-

Administration: A single dose of the this compound solution is administered by oral gavage to groups of rats at several dose levels. A control group receives the vehicle only.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Body weights are recorded at the beginning and end of the study.

-

Data Analysis: The LD50 value, the dose estimated to be lethal to 50% of the animals, is calculated using statistical methods such as probit analysis.

Avian Dietary Toxicity Test (LC50 Determination)

This protocol is adapted from standard guidelines for assessing the toxicity of substances to birds when consumed in their diet.

-

Test Species: Northern Bobwhite (Colinus virginianus) or Mallard ducks (Anas platyrhynchos), typically 10-14 days old, are commonly used.

-

Housing: Birds are housed in pens with controlled temperature and lighting appropriate for the species.

-

Diet Preparation: this compound is mixed into a standard avian diet at various concentrations.

-

Exposure: Birds are provided the treated feed ad libitum for a period of five days, followed by a three-day observation period with untreated feed.

-

Observations: Mortality, clinical signs of toxicity, body weight, and food consumption are recorded daily.

-

Data Analysis: The LC50, the dietary concentration estimated to be lethal to 50% of the birds, is determined.

Signaling Pathways and Mechanisms of Toxicity

The toxic effects of this compound are mediated through various cellular and molecular pathways. A primary mechanism is the induction of oxidative stress, leading to cellular damage.

This compound-Induced Oxidative Stress and the NRF2 Signaling Pathway

This compound exposure can lead to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defense mechanisms. This imbalance results in oxidative damage to lipids, proteins, and DNA. The NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, NRF2 is kept inactive in the cytoplasm by binding to KEAP1. Upon exposure to oxidative stressors like this compound, NRF2 is released from KEAP1 and translocates to the nucleus, where it activates the transcription of antioxidant and detoxification genes.

Caption: this compound-induced oxidative stress and NRF2 pathway activation.

Experimental Workflow for Assessing this compound Toxicity

The following diagram illustrates a typical workflow for a comprehensive toxicological assessment of this compound.

Caption: General experimental workflow for this compound toxicological assessment.

References

- 1. MiRNA: Involvement of the MAPK Pathway in Ischemic Stroke. A Promising Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of the MAPK signaling pathway by miR-421-5p in rats under light pollution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dietary oral exposure to l,3,5-trinitro-1,3,5-triazine in the northern bobwhite (Colinus virginianus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of dietary 2,4,6-trinitrotoluene exposure in the northern bobwhite (Colinus virginianus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of the MAPK signaling pathway by miR-421-5p in rats under light pollution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxicological studies with this compound in bobwhite quail - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Legacy of a Persistent Pollutant: A Technical Guide to Mirex Environmental Fate and Transport Modeling

For Immediate Release

[City, State] – Mirex, a highly persistent organochlorine pesticide, continues to pose a significant environmental challenge decades after its use was largely discontinued. To aid researchers, scientists, and environmental professionals in understanding and predicting its long-term behavior, this in-depth technical guide provides a comprehensive overview of this compound's environmental fate and transport modeling. The guide synthesizes key quantitative data, details experimental protocols for crucial parameter determination, and visualizes complex environmental pathways and modeling workflows.

This compound's resistance to degradation, coupled with its tendency to bioaccumulate, underscores the critical need for accurate predictive models to assess its environmental risk and inform remediation strategies. This guide serves as a foundational resource for professionals engaged in the study and management of persistent organic pollutants (POPs).

Core Physicochemical Properties and Environmental Fate Parameters

Understanding the environmental behavior of this compound begins with its fundamental physicochemical properties. These parameters are essential inputs for any environmental fate and transport model. This compound is a snow-white crystalline solid characterized by its extremely low water solubility and high octanol-water partition coefficient (Kow), indicating a strong affinity for fatty tissues and organic matter in the environment.[1] Its low vapor pressure suggests that it is not prone to significant volatilization from soil or water surfaces.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 545.6 g/mol | [1] |

| Melting Point | 485°C | [1] |

| Water Solubility | 0.085 mg/L at 25°C | [1] |

| Vapor Pressure | 8 x 10⁻⁷ mm Hg at 25°C | [1] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.28 | [1] |

| Henry's Law Constant | 839.4 Pa m³/mol at 25°C | [1] |

This compound is exceptionally persistent in the environment, with a reported half-life in soil of up to 10 years.[1] Its degradation is slow, occurring primarily through photodecomposition, which leads to the formation of photothis compound, and anaerobic biodegradation, which can result in monohydro derivatives.[3]

Environmental Partitioning and Bioaccumulation

This compound's hydrophobicity dictates its partitioning behavior in the environment. It strongly adsorbs to soil and sediment organic carbon, limiting its mobility in aqueous phases. This property is quantified by the soil organic carbon-water partitioning coefficient (Koc).

Table 2: Soil Organic Carbon-Water Partitioning Coefficient (Koc) of this compound

| Log Koc | Soil Type/Conditions | Source |

| 4.3 - 5.3 | Varies with soil organic matter | Estimated from Kow |

Due to its high lipophilicity, this compound readily bioaccumulates in organisms and biomagnifies through the food web. The bioconcentration factor (BCF), the ratio of a chemical's concentration in an organism to that in the surrounding water, is a key indicator of this potential.

Table 3: Bioconcentration Factors (BCF) of this compound in Various Species

| Species | BCF Value | Lipid Content (%) | Source |

| Algae | 3,200 - 7,300 | Not specified | [3] |

| Bacteria | 40,000 | Not specified | [3] |

| Amphipod (Hyalella azteca) | 2,530 | Not specified | [3] |

| Crayfish (Orconectes mississippiensis) | 1,060 | Not specified | [3] |

| Rainbow Trout (Oncorhynchus mykiss) | >1,000 (did not reach equilibrium) | Not specified | |

| Hogchoker (Trinectes maculatus) | Showed dose-dependent uptake | Not specified | [4] |

Experimental Protocols for Key Parameter Determination

Accurate environmental fate modeling relies on high-quality experimental data. The following sections provide detailed methodologies for determining two critical parameters: the soil sorption coefficient (Koc) and the bioconcentration factor (BCF).

Determination of Soil Sorption Coefficient (Koc) via the Batch Equilibrium Method (OECD Guideline 106)

The batch equilibrium method is a standardized laboratory procedure to measure the adsorption of a chemical to soil.[4][5][6][7][8]

1. Preparation of Materials:

- Test Substance: this compound, radiolabeled if possible for ease of quantification.

- Soils: A minimum of five different soil types with varying organic carbon content, pH, and texture. Soils should be air-dried and sieved.

- Test Solution: Prepare a stock solution of this compound in a suitable solvent. Spiking solutions are then prepared in 0.01 M calcium chloride solution to maintain a constant ionic strength.

- Test Vessels: Centrifuge tubes with screw caps, typically made of glass to minimize adsorption to the vessel walls.

2. Preliminary Studies (Tier 1):

- Soil/Solution Ratio Determination: Test different soil-to-solution ratios to find one that results in a measurable decrease in the aqueous concentration of this compound after equilibration (ideally 20-80% adsorption).

- Equilibration Time: Conduct a kinetic study by agitating soil-solution mixtures for various time points (e.g., 2, 4, 8, 24, 48 hours) to determine the time required to reach adsorption equilibrium.

- Adsorption to Test Vessels: Run blank experiments without soil to quantify any loss of this compound due to adsorption to the vessel walls.

- Stability of Test Substance: Analyze the concentration of this compound over the determined equilibration time to ensure it does not degrade.

3. Definitive Experiment (Tier 2 & 3):

- Adsorption Isotherm: Prepare a series of test solutions with varying concentrations of this compound.

- Add a known mass of each soil type to separate centrifuge tubes.

- Add a known volume of each test solution to the corresponding soil samples.

- Include control samples (without soil) for each concentration to account for any non-adsorptive losses.

- Agitate the samples on a shaker at a constant temperature for the predetermined equilibration time.

- Separate the solid and aqueous phases by centrifugation.

- Analyze the concentration of this compound in the aqueous phase using an appropriate analytical method (e.g., gas chromatography with electron capture detection (GC-ECD) or liquid chromatography-mass spectrometry (LC-MS)).

- The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations (indirect method) or by direct extraction and analysis of the soil phase.

4. Data Analysis:

- Calculate the soil-water distribution coefficient (Kd) for each concentration and soil type.

- Normalize Kd to the organic carbon content (foc) of the soil to obtain the soil organic carbon-water partitioning coefficient (Koc): Koc = Kd / foc.

- If the adsorption is concentration-dependent, fit the data to the Freundlich isotherm equation.

Determination of Bioconcentration Factor (BCF) in Fish via the Flow-Through Method (OECD Guideline 305)

The flow-through fish bioconcentration test is the standard method for determining the potential of a chemical to accumulate in aquatic organisms.[2][9][10][11][12][13]

1. Test System Setup:

- Test Organisms: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), of a uniform size and age.

- Test Apparatus: A flow-through system that continuously delivers a constant concentration of the test substance in water to the test aquaria. This system should include a mixing vessel, a flow splitter, and individual test chambers for each concentration and the control.

- Test Substance Delivery: A stock solution of this compound is prepared and metered into the dilution water to achieve the desired test concentrations. Due to this compound's low water solubility, a solvent carrier may be necessary.

2. Test Procedure:

- Acclimation: Acclimate the fish to the test conditions (temperature, water quality) for at least one week prior to the start of the test.

- Uptake Phase:

- Expose groups of fish to at least two different concentrations of this compound and a control (without this compound).

- The uptake phase typically lasts for 28 days.

- Periodically sample fish from each concentration and the control group.

- Also, regularly sample the water from each test chamber to monitor the actual exposure concentrations.

- Depuration Phase:

- After the uptake phase, transfer the remaining fish to clean, flowing water without the test substance.

- Continue to sample fish at regular intervals to measure the rate of elimination of this compound from their tissues.

- The depuration phase continues until the concentration of this compound in the fish is below a certain percentage (e.g., 10%) of the steady-state concentration or for a predetermined period.

3. Sample Analysis:

- Analyze the fish tissue (whole body or specific organs) and water samples for this compound concentration using a validated analytical method.

- Determine the lipid content of the fish tissue, as BCF is often normalized to lipid content.

4. Data Analysis:

- Steady-State BCF (BCFss): If a steady state is reached during the uptake phase (i.e., the concentration in the fish remains constant), the BCFss is calculated as the ratio of the concentration in the fish (Cf) to the concentration in the water (Cw) at steady state: BCFss = Cf / Cw.

- Kinetic BCF (BCFk): If a steady state is not reached, the BCF can be calculated from the uptake and depuration rate constants (k1 and k2, respectively), which are determined by fitting the data to a first-order kinetic model: BCFk = k1 / k2.

Visualization of Environmental Fate and Modeling Workflow

To better understand the complex interactions of this compound in the environment and the process of modeling its fate, the following diagrams have been created using the DOT language.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound and Chlordecone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 5. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 6. york.ac.uk [york.ac.uk]

- 7. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 11. oecd.org [oecd.org]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. fera.co.uk [fera.co.uk]

A Technical Guide to the Historical Mirex Contamination of the Great Lakes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical Mirex contamination in the Great Lakes ecosystem. It focuses on the quantitative data of this compound concentrations in various environmental compartments, detailed experimental protocols for its analysis, and the ecological and toxicological implications of this persistent organic pollutant.

Introduction

This compound, a chlorinated organic insecticide and fire retardant, was manufactured by the Hooker Chemical Company in Niagara Falls, NY, from 1959 to 1975.[1] During this period, an estimated 1.5 million kilograms of this compound were produced.[1] Industrial discharges from the manufacturing facility into the Niagara River and the Oswego River led to significant contamination of Lake Ontario and the downstream St. Lawrence River.[1][2] Due to its chemical stability, lipophilicity, and resistance to degradation, this compound has persisted in the Great Lakes ecosystem for decades, bioaccumulating in the food web and posing a long-term threat to wildlife and human health.[2][3]

Quantitative Data on this compound Contamination

This compound concentrations have been monitored in various environmental matrices of the Great Lakes for several decades. The data consistently show that Lake Ontario is the most heavily contaminated of the Great Lakes, with the Niagara River being the primary source.[2][4] The following tables summarize the available quantitative data on this compound concentrations in fish and sediment.

Table 1: this compound Concentrations in Great Lakes Fish (ng/g wet weight)

| Year(s) | Location | Species | Concentration (ng/g ww) | Reference(s) |

| 1970s-1980s | Lake Ontario | Indicator fish species | 100 - 300 | [5] |

| 2000s | Lake Ontario | Indicator fish species | < 50 | [5] |

| 2000-2011 | Lake Ontario | Various species | > 5 (detection limit) | |

| 1992-2004 | Lake Ontario | Zebra Mussels | Highest among Great Lakes | [6] |

Table 2: this compound Concentrations in Great Lakes Sediment (ng/g dry weight)

| Year(s) | Location | Matrix | Concentration (ng/g dw) | Reference(s) |

| 1992-2004 | Lake Ontario | Surficial Sediments | Highest among Great Lakes | [6] |

| 1992-2004 | Lake Erie | Surficial Sediments | Lower than Lake Ontario | [6] |

| 1992-2004 | Lake Huron | Surficial Sediments | Non-detectable levels | [7] |

| 1992-2004 | Lake Michigan | Surficial Sediments | Lower than Lake Ontario | [6] |

Experimental Protocols for this compound Analysis

The analysis of this compound in environmental samples typically involves solvent extraction, extract cleanup, and instrumental analysis using gas chromatography. The following is a generalized protocol based on common practices for organochlorine pesticide analysis.

Sample Preparation and Extraction

-

Sample Collection: Biota samples (e.g., fish tissue) are collected and stored frozen (-20°C) until analysis to prevent degradation. Sediment samples are collected using core or grab samplers and are also stored frozen.

-

Homogenization: Fish tissue samples are homogenized to ensure a representative subsample for extraction.

-

Extraction:

-

Biota: A subsample of homogenized tissue is typically mixed with a drying agent like anhydrous sodium sulfate and then extracted with an organic solvent or a mixture of solvents (e.g., hexane, dichloromethane) using techniques such as Soxhlet extraction or accelerated solvent extraction (ASE).

-

Sediment: A subsample of sediment is dried and then extracted with an organic solvent using similar techniques as for biota.

-

Extract Cleanup

The crude extracts from both biota and sediment samples contain co-extracted interfering compounds (e.g., lipids in fish tissue) that need to be removed before instrumental analysis.

-

Lipid Removal: For biota samples, gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica or Florisil cartridges are commonly used to remove lipids.

-

Fractionation: The extract is then passed through a chromatography column packed with adsorbents like silica gel or Florisil to separate this compound from other co-contaminants, such as PCBs. Different solvent mixtures are used to elute different fractions of compounds.

Instrumental Analysis

Gas chromatography is the primary technique for the quantification of this compound.

-

Gas Chromatography (GC):

-

Injector: A small volume of the cleaned-up extract is injected into the GC.

-

Column: A capillary column with a non-polar or semi-polar stationary phase is used to separate this compound from other compounds based on their boiling points and affinities for the stationary phase.

-

Detector:

-

Electron Capture Detector (ECD): ECD is highly sensitive to halogenated compounds like this compound and is a common choice for its detection.

-

Mass Spectrometry (MS): GC-MS provides more definitive identification and quantification of this compound by analyzing its mass spectrum. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

-

-

Visualizations

The following diagrams illustrate the historical contamination pathway of this compound in the Great Lakes and a typical experimental workflow for its analysis.

Conclusion